di-tert-Butyl 2-oxoethyliminodicarboxylate
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Overview
Description
Di-tert-Butyl 2-oxoethyliminodicarboxylate is an organic compound with the molecular formula C12H21NO5. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by its tert-butyl groups and an oxoethyliminodicarboxylate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-Butyl 2-oxoethyliminodicarboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl 2-oxoethyliminodicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include tert-butyl esters, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Di-tert-Butyl 2-oxoethyliminodicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which di-tert-Butyl 2-oxoethyliminodicarboxylate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic addition, substitution, and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-Butyl dicarbonate: Used as a protecting group in organic synthesis.
Ethyl oxalyl chloride: A reagent in the synthesis of oxalate esters.
tert-Butyl carbamate: A precursor in the synthesis of carbamate derivatives
Uniqueness
Di-tert-Butyl 2-oxoethyliminodicarboxylate is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of a wide range of compounds, distinguishing it from other similar molecules .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(2-oxoethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h8H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWORBIRNDHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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